

A Head-to-Head Comparison of aWCK-5153 and Other β-Lactam Enhancers

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For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates novel therapeutic strategies. β -lactam enhancers, a class of compounds that potentiate the activity of β -lactam antibiotics, represent a significant advancement in combating drug-resistant Gram-negative bacteria. This guide provides a detailed, data-driven comparison of a**WCK-5153**, a novel β -lactam enhancer, with its close analog zidebactam and the established β -lactamase inhibitor avibactam.

aWCK-5153 and zidebactam are novel bicyclo-acyl hydrazide (BCH) derivatives of the diazabicyclooctane (DBO) scaffold.[1] Unlike traditional β -lactamase inhibitors that primarily function by inactivating β -lactamase enzymes, these molecules act as β -lactam enhancers. Their principal mechanism of action is the high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[2][3] This inhibition of PBP2 leads to the formation of non-viable spherical cells (spheroplasts) and synergistically enhances the activity of partner β -lactams that may target other PBPs, such as PBP3.[2]

Quantitative Performance Data

The following tables summarize the available in vitro data for a**WCK-5153** and comparator compounds. Direct head-to-head studies across a wide range of pathogens are limited; therefore, data from various studies are presented to provide a comparative overview.

Table 1: Penicillin-Binding Protein 2 (PBP2) Inhibition



This table compares the 50% inhibitory concentrations (IC₅₀) of a**WCK-5153** and other β -lactam enhancers against PBP2 from various bacterial species. Lower IC₅₀ values indicate higher binding affinity.

Compound	Organism	PBP2 IC₅₀ (µg/mL)	Citation(s)
aWCK-5153	Acinetobacter baumannii	0.01	[3]
Pseudomonas aeruginosa	Not specified, but noted for high affinity	[2]	
Klebsiella pneumoniae	0.07 ± 0.03	[1]	
Zidebactam	Acinetobacter baumannii	0.01	[3]
Pseudomonas aeruginosa	Not specified, but noted for high affinity	[2]	
Klebsiella pneumoniae	0.08 ± 0.02	[1]	
Avibactam	Pseudomonas aeruginosa	1.1	[4]
Escherichia coli	0.92	[4]	
Staphylococcus aureus	51	[4]	
Imipenem	Acinetobacter baumannii	0.07-0.08 (approx.)	[3]
Meropenem	Acinetobacter baumannii	Comparable to aWCK- 5153/Zidebactam	[3]

Table 2: In Vitro Activity (MIC) of β -Lactam Combinations



This table presents the Minimum Inhibitory Concentration (MIC) values for β -lactam antibiotics when combined with β -lactam enhancers against various bacterial strains. The MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Against P. aeruginosa

Combination	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	% Susceptible	Citation(s)
Cefepime/Zideba ctam (1:1)	1	4	99.5% (at ≤8 μg/mL)	[5]
Cefepime/Zideba ctam (2:1)	2	8	96.0% (at ≤8 μg/mL)	[5]
Ceftazidime/Avib actam	>128	>128	26.3%	[6]
Imipenem/Releb	>128	>128	17.2%	[6]

Against MBL-producing K. pneumoniae

Combination	Fold Reduction in β- Lactam MIC	Citation(s)
Cefepime + aWCK-5153 (4 μg/mL)	>4	[1]
Aztreonam + aWCK-5153 (4 μg/mL)	>32	[1]
Cefepime + Zidebactam (4 μg/mL)	>4	[1]
Aztreonam + Zidebactam (4 μg/mL)	>32	[1]

Against Carbapenem-Resistant A. baumannii



Combination	Fold Reduction in β- Lactam MIC	Citation(s)
Cefepime + aWCK-5153 (8 μg/mL)	4	[3][7]
Sulbactam + aWCK-5153 (8 μg/mL)	8	[3][7]
Cefepime + Zidebactam (8 μg/mL)	4	[3][7]
Sulbactam + Zidebactam (8 μg/mL)	8	[3][7]

Table 3: Time-Kill Kinetics

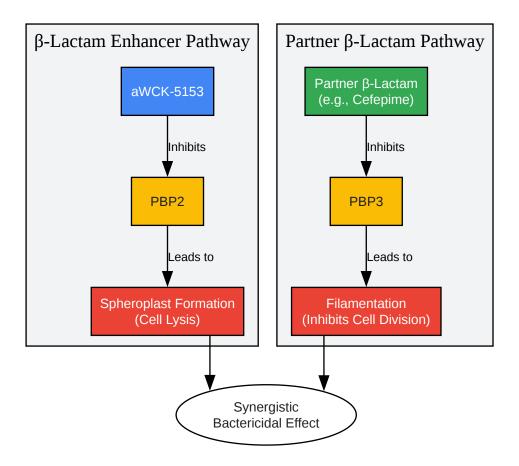
Time-kill assays evaluate the rate of bacterial killing over time. Bactericidal activity is typically defined as a ≥ 3 -log₁₀ reduction in bacterial count.

Combination	Organism(s)	Observation	Citation(s)
Cefepime or Aztreonam + aWCK- 5153/Zidebactam	MBL-producing K. pneumoniae	1 to >3 log10 kill	[1]
Cefepime + aWCK- 5153/Zidebactam (at 0.25x MIC)	OXA-23-producing A. baumannii	Sustained bactericidal activity (>3 log10 kill)	[3]
Ceftazidime/Avibacta m	ESBL, KPC, AmpC- producing Enterobacteriaceae	≥3-log10 decrease at 6 hours	[8]
Ceftazidime/Avibacta m	P. aeruginosa	2-log ₁₀ reduction at 6 hours in 3 of 6 isolates	[8]

Mechanism of Action and Experimental Workflows



The following diagrams illustrate the key mechanisms and experimental procedures discussed in this guide.



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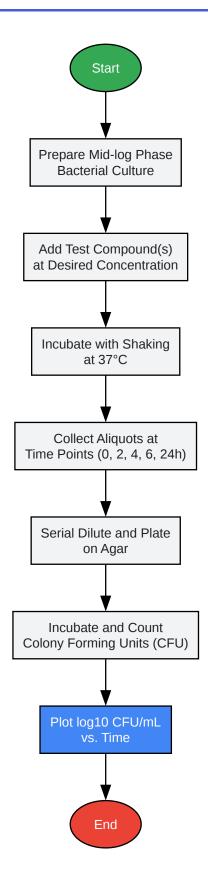
Caption: Synergistic mechanism of a**WCK-5153** and a partner β -lactam.



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Caption: Experimental workflow for MIC determination by broth microdilution.





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Caption: Experimental workflow for a time-kill kinetics assay.



Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

- Sterile 96-well microtiter plates
- · Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Stock solutions of test compounds (e.g., aWCK-5153, partner β-lactam)
- Spectrophotometer

Procedure:

- Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
- Serial Dilution: The test compounds are serially diluted (typically two-fold) in CAMHB across the rows of the 96-well plate. For combination testing, one compound is serially diluted in the presence of a fixed concentration of the second compound.
- Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.



Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Materials:

- · Bacterial culture in logarithmic growth phase
- Appropriate broth medium (e.g., CAMHB)
- Test compounds at desired concentrations (often multiples of the MIC)
- Sterile saline for dilutions
- Agar plates
- · Incubator with shaking capabilities

Procedure:

- Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in the test broth.
- Exposure: The test compound(s) are added to the bacterial culture at the specified concentrations. A growth control without any antibiotic is included.
- Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
- Quantification: The samples are serially diluted in sterile saline and plated on agar plates.
- Colony Counting: After incubation of the plates, the number of colony-forming units (CFU) is counted.
- Data Analysis: The results are expressed as log₁₀ CFU/mL. A time-kill curve is generated by plotting the log₁₀ CFU/mL against time. Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.



Penicillin-Binding Protein (PBP) Affinity Assay

This assay determines the binding affinity of a compound to specific PBPs.

Materials:

- Bacterial membrane preparations containing PBPs
- Bocillin FL (a fluorescent penicillin derivative)
- Test compounds at various concentrations
- SDS-PAGE apparatus
- Fluorescence imaging system

Procedure:

- Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to obtain membrane fractions rich in PBPs.
- Competitive Binding: The membrane preparations are incubated with increasing concentrations of the test compound (e.g., aWCK-5153) to allow for binding to the PBPs.
- Fluorescent Labeling: Bocillin FL is then added to the mixture. It will bind to the PBPs that are not already occupied by the test compound.
- SDS-PAGE: The proteins in the membrane preparations are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Fluorescence Detection: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to the different PBPs is quantified.
- IC50 Determination: The IC50 is calculated as the concentration of the test compound that results in a 50% reduction in the fluorescence intensity of the Bocillin FL-labeled PBP band, compared to a control without the test compound.



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